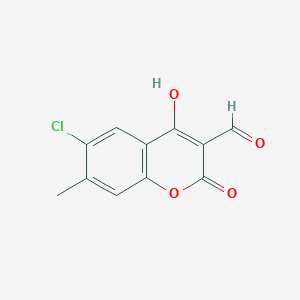
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde
Übersicht
Beschreibung
“6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde” is a chemical compound with the empirical formula C11H7ClO4 . It has a molecular weight of 238.62 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde” can be represented by the SMILES stringO=C1C(C([H])=O)=C(O)C2=CC(Cl)=C(C)C=C2O1 . This compound has been characterized by FT-IR, FT-Raman, 1H NMR and 13C NMR techniques . Physical And Chemical Properties Analysis
“6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde” is a solid compound . Its molecular electrostatic potential, HOMO and LUMO orbitals, vibrational wavenumbers, infrared intensities, Raman scattering activities, and several thermodynamic properties have been analyzed using the Density Functional Theory (DFT) B3LYP method with 6-311++G(d,p) basis set .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activity
A study conducted by El Azab et al. (2014) investigated the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, including compounds closely related to 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde. These compounds exhibited remarkable antimicrobial activity against different classes of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Antibacterial Activity of Coumarin Derivatives
Behrami and Vaso (2017) synthesized and characterized coumarin derivatives from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde, demonstrating their bacteriostatic and bactericidal activities against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The synthesized compounds, including variations of the parent compound, showed promising antibacterial properties, comparable to standard antibiotics like streptomycin and cefalexine (Behrami & Vaso, 2017).
Schiff’s Bases as Antimicrobial Agents
Research by Bairagi, Bhosale, & Deodhar (2009) explored the synthesis of Schiff’s bases from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, showing significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. This study underscores the antimicrobial potential of Schiff’s base derivatives of chromene compounds, suggesting avenues for developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Synthesis and Antibacterial Activity of Derivatives
Another study by Behrami, Demaku, & Shehu (2015) focused on the synthesis of compounds from 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, highlighting their antibacterial efficacy against S. aureus, E. coli, and B. cereus. The synthesized derivatives displayed bacteriostatic and bactericidal activities, suggesting the potential use of these compounds in antibacterial applications (Behrami, Demaku, & Shehu, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-7-methyl-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(14)7(4-13)11(15)16-9/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUOVUWPRZUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)

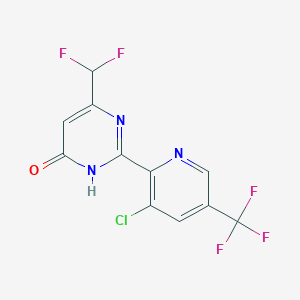
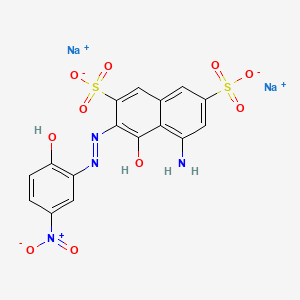
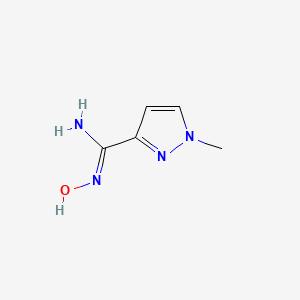
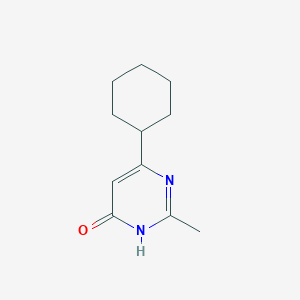
![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
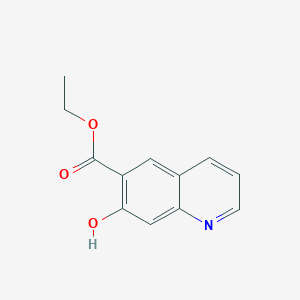
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
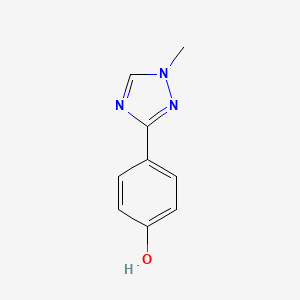
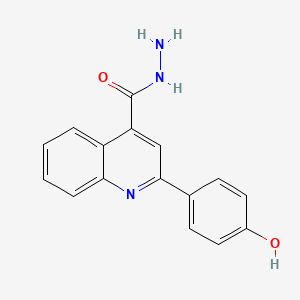
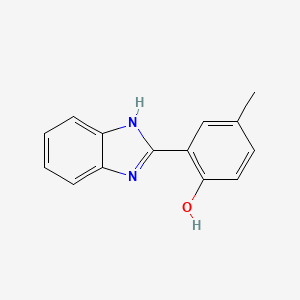
![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)